molecular formula C18H22N4O3 B11193432 Ethyl 7-(2-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(2-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11193432
M. Wt: 342.4 g/mol
InChI Key: IJWIEEWVKQJUMK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 7-(2-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several steps. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation . This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . The reaction conditions typically involve heating the reactants in a solvent like toluene at elevated temperatures (around 100°C) for several hours . Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of Ethyl 7-(2-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress and apoptosis by reducing the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells . Additionally, it inhibits the NF-kB inflammatory pathway, which is involved in the regulation of immune responses . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Biological Activity

Ethyl 7-(2-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the class of triazolopyrimidines. Its complex structure consists of a triazole ring fused to a pyrimidine moiety, with an ethyl carboxylate group and a methoxyphenyl substituent. This structural diversity suggests potential for varied biological activities.

  • Molecular Formula : C18H22N4O3
  • Molecular Weight : 342.4 g/mol

The presence of diverse functional groups in its structure indicates potential interactions with various biological targets, particularly in pharmacological applications.

1. Enzyme Inhibition

This compound has shown significant inhibition of specific enzymes involved in inflammatory and immune responses:

  • Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2) : These enzymes play critical roles in cytokine signaling pathways. Inhibition suggests potential applications in treating autoimmune diseases and inflammatory conditions .

2. Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against various pathogens:

  • In vitro Studies : The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics .
PathogenActivity LevelReference
E. coliModerate
S. aureusSignificant
C. albicansModerate

3. Anticancer Potential

The compound's structure suggests potential anticancer activity through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation. Further studies are needed to elucidate these mechanisms fully.

Study on JAK Inhibition

A recent study evaluated the compound's efficacy in inhibiting JAK enzymes in human cell lines. Results demonstrated a dose-dependent inhibition of JAK1 and JAK2, correlating with reduced expression of pro-inflammatory cytokines .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 7-(2-methoxyphenyl)-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H22N4O3/c1-4-8-13-15(17(23)25-5-2)16(22-18(21-13)19-11-20-22)12-9-6-7-10-14(12)24-3/h6-7,9-11,16H,4-5,8H2,1-3H3,(H,19,20,21)

InChI Key

IJWIEEWVKQJUMK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC)C(=O)OCC

Origin of Product

United States

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